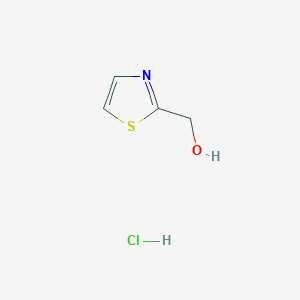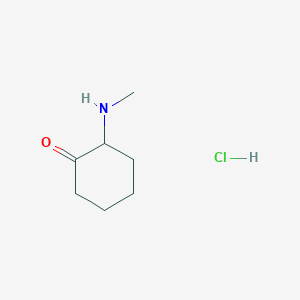
4-(Difluoromethyl)benzoic acid
Descripción general
Descripción
4-(Difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-(Difluoromethyl)benzoic acid is 1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) . The SMILES representation is c1cc(ccc1C(F)F)C(=O)O .Physical And Chemical Properties Analysis
4-(Difluoromethyl)benzoic acid has a melting point of 205-207 °C . Its density is approximately 1.3±0.1 g/cm^3, and it has a boiling point of 271.6±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound is predicted to have a water solubility of 749.3 mg/L at 25 °C .Aplicaciones Científicas De Investigación
Computational Chemistry and NMR Spectroscopy
4-(Difluoromethyl)benzoic acid has been studied alongside other benzoic acid derivatives in computational chemistry and NMR spectroscopy. Research focused on understanding the metabolic fate of these compounds through computational methods and empirical data. These studies are significant in the field of biochemical pharmacology, offering insights into the interactions and behaviors of these compounds at a molecular level (Ghauri et al., 1992).
Fluorescence Probes for Reactive Oxygen Species
Derivatives of benzoic acid, including 4-(Difluoromethyl)benzoic acid, have been utilized in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species in biological and chemical applications, highlighting their role in understanding oxidative stress and related physiological processes (Setsukinai et al., 2003).
Food Science and Nutrition
Benzoic acid derivatives, including 4-(Difluoromethyl)benzoic acid, have been identified as naturally occurring compounds in foods and as additives. They are used as antibacterial and antifungal preservatives, as well as flavoring agents. Research in this area focuses on their occurrence, metabolism, and potential public health concerns, critical in the field of food science and nutrition (del Olmo et al., 2017).
Molecular Structure Studies
The molecular structure of 4-(Difluoromethyl)benzoic acid and its derivatives has been a subject of study, with a focus on understanding their hydrogen bonding and thermal stability. These studies contribute to the fields of chemistry and material science, particularly in understanding the properties of liquid crystals (Wei et al., 2013).
Luminescent Properties in Coordination Compounds
Research has been conducted on the luminescent properties of lanthanide coordination compounds using derivatives of 4-(Difluoromethyl)benzoic acid. This research is significant in the field of material science, particularly in the development of materials with specific photophysical properties (Sivakumar et al., 2010).
Analytical Chemistry
4-(Difluoromethyl)benzoic acidand its derivatives have been employed in analytical chemistry, notably in the Mitsunobu reaction. This reaction involves the use of 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent that serves as both a reductant and a pronucleophile. Such reactions are crucial for understanding the synthesis and purification processes in organic chemistry (Muramoto et al., 2013).
Solar Cell Applications
In the development of solar cells, 4-(Difluoromethyl)benzoic acid derivatives have been studied for their impact on light absorption and charge-transfer dynamics. This research contributes to the advancement of solar cell technology, particularly in the field of renewable energy and materials science (Wang et al., 2016).
Pharmaceutical Research
Benzoic acid, including its difluoromethyl derivative, has been studied for its thermodynamic behavior in pharmaceutical research. Understanding the phase behavior of benzoic acid in various mixtures is critical for drug formulation and process design in the pharmaceutical industry (Reschke et al., 2016).
Biotechnological Applications
Research has also explored the biotechnological applications of benzoic acid derivatives, including enzymatic synthesis involving 4-OH benzoic acid. This represents a pioneering approach in the field of biotechnology, demonstrating the potential of enzymes in synthesizing complex organic compounds (Aresta et al., 1998).
Crystallography and Materials Science
In materials science, 4-(Difluoromethyl)benzoic acid derivatives have been important in studying the crystal and molecular structures of various compounds. These studies are essential for understanding the properties and applications of new materials (Zugenmaier et al., 2003).
Environmental Chemistry
Finally, derivatives of 4-(Difluoromethyl)benzoic acid have been used in environmental chemistry, especially in the removal of contaminants from ecosystems. Their application in molecularly imprinted polymers offers potential strategies for controlling the impact of emerging contaminants (Das et al., 2021).
Safety And Hazards
4-(Difluoromethyl)benzoic acid is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
4-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYXJQFZBUXNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609561 | |
| Record name | 4-(Difluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)benzoic acid | |
CAS RN |
55805-21-5 | |
| Record name | 4-(Difluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














